Methyl 3-(4-bromophenyl)cyclobutanecarboxylate
Overview
Description
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is an organic compound with the molecular formula C12H13BrO2. It is a cyclobutanecarboxylate ester, where the cyclobutane ring is substituted with a 4-bromophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate typically involves the esterification of 3-(4-bromophenyl)cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 3-(4-substituted phenyl)cyclobutanecarboxylates.
Reduction Reactions: The major product is 3-(4-bromophenyl)cyclobutanemethanol.
Oxidation Reactions: Products include 3-(4-bromophenyl)cyclobutanone.
Scientific Research Applications
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)cyclobutanecarboxylate
- Methyl 3-(4-fluorophenyl)cyclobutanecarboxylate
- Methyl 3-(4-methylphenyl)cyclobutanecarboxylate
Uniqueness
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNPYQCFSBDXKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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